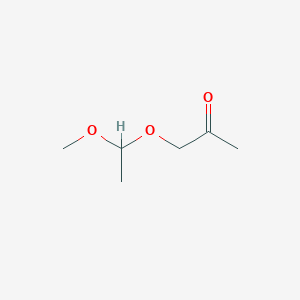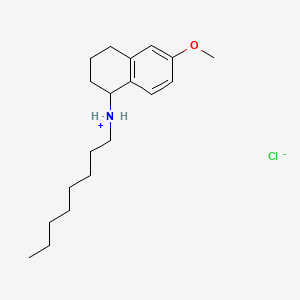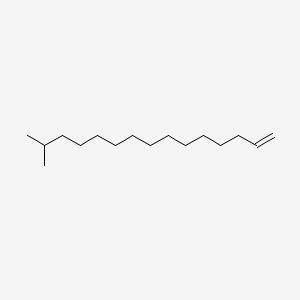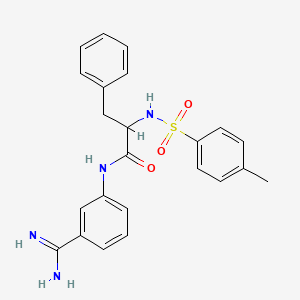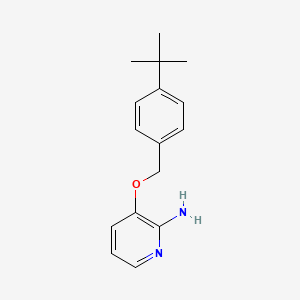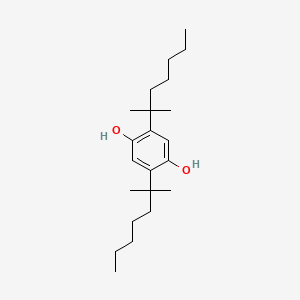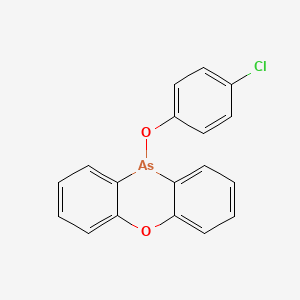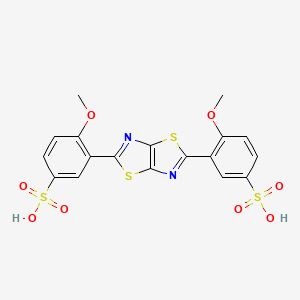![molecular formula C12H18N3O5- B13781018 2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate CAS No. 93893-82-4](/img/structure/B13781018.png)
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-YL)ethyl]amino]isocrotonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate is a complex organic compound with a unique structure that includes both hydroxy and imidazolidinone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazolidinone ring and the subsequent attachment of the hydroxyisopropyl and isocrotonate groups. The reaction conditions often involve the use of catalysts and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The imidazolidinone ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxo groups may yield alcohols .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate involves its interaction with specific molecular targets and pathways. The hydroxy and imidazolidinone groups play a crucial role in its binding affinity and reactivity with enzymes and receptors. These interactions can modulate various biochemical processes, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate: Shares the imidazolidinone ring but differs in the presence of the methacrylate group.
5-Methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid: Contains a similar oxo group but has a different overall structure.
Uniqueness
2-Hydroxyisopropyl 4-oxo-4-[[2-(2-oxoimidazolidin-1-yl)ethyl]amino]isocrotonate is unique due to its combination of hydroxy, oxo, and imidazolidinone functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
93893-82-4 |
|---|---|
Molekularformel |
C12H18N3O5- |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
(Z)-2-(2-hydroxypropan-2-yl)-4-oxo-4-[2-(2-oxoimidazolidin-1-yl)ethylamino]but-2-enoate |
InChI |
InChI=1S/C12H19N3O5/c1-12(2,20)8(10(17)18)7-9(16)13-3-5-15-6-4-14-11(15)19/h7,20H,3-6H2,1-2H3,(H,13,16)(H,14,19)(H,17,18)/p-1/b8-7+ |
InChI-Schlüssel |
WPAVXQGYLOYPKV-BQYQJAHWSA-M |
Isomerische SMILES |
CC(C)(/C(=C/C(=O)NCCN1CCNC1=O)/C(=O)[O-])O |
Kanonische SMILES |
CC(C)(C(=CC(=O)NCCN1CCNC1=O)C(=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


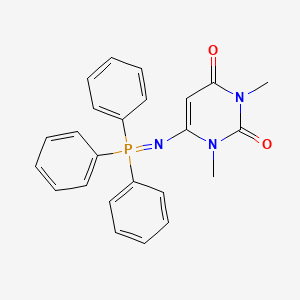
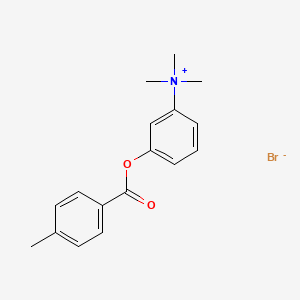
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
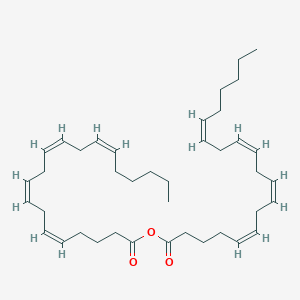
![[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-[(E)-3-phenylprop-2-enoyl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13780954.png)
